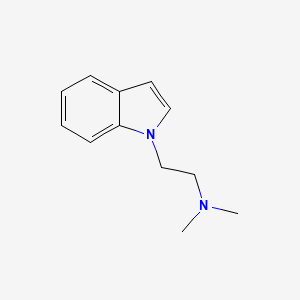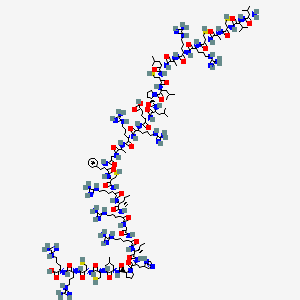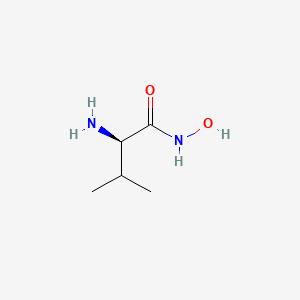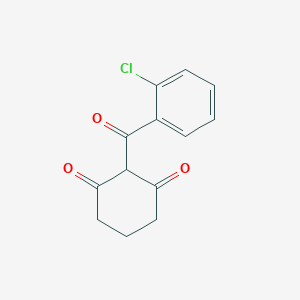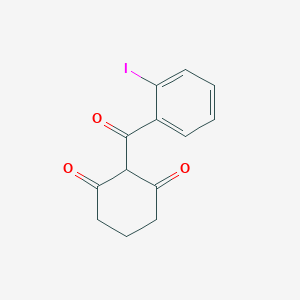
Kuwanon L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kuwanon L is a natural product found in Morus alba and Morus with data available.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Properties
Kuwanon L has been identified as a promising compound for HIV treatment. It functions as an allosteric HIV-1 integrase inhibitor, impacting the virus's replication process. This compound inhibits the HIV-1 integrase catalytic activity and the dimerization of the integrase, thereby reducing HIV-1 replication in cell cultures (Esposito et al., 2015). Moreover, it has been suggested that this compound exerts its antiviral activity by binding to multiple viral targets, including both the integrase and reverse transcriptase enzymes, offering a novel approach to combat HIV resistance (Martini et al., 2017).
Anti-inflammatory and Neuroprotective Effects
Studies have shown that various Kuwanon derivatives exhibit significant anti-inflammatory and neuroprotective properties. Kuwanon G, for instance, has been found to attenuate inflammation and reduce oxidative stress in various cell models (Jin et al., 2019). These findings indicate the potential of Kuwanon derivatives for treating inflammatory and neurological disorders.
Antimicrobial Activity
Kuwanon G, a related compound, demonstrates strong antibacterial activity against oral pathogens and might be effective in preventing dental caries and periodontitis. It has been shown to inactivate Streptococcus mutans and inhibit the growth of other cariogenic bacteria (Park et al., 2003). Additionally, flavones from Morus alba, including Kuwanon G, have exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), presenting a potential therapeutic option for MRSA infections (Wu et al., 2019).
Eigenschaften
CAS-Nummer |
88524-65-6 |
|---|---|
Molekularformel |
C35H30O11 |
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
(2S)-2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O11/c1-15-8-22(19-4-2-16(36)10-25(19)40)31(34(44)20-5-3-17(37)11-26(20)41)23(9-15)32-24(39)7-6-21(35(32)45)29-14-28(43)33-27(42)12-18(38)13-30(33)46-29/h2-7,9-13,22-23,29,31,36-42,45H,8,14H2,1H3/t22-,23-,29-,31-/m0/s1 |
InChI-Schlüssel |
ZEZOBFSLMMTYFF-HQSFFLIMSA-N |
Isomerische SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Kanonische SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



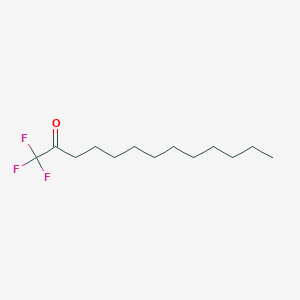
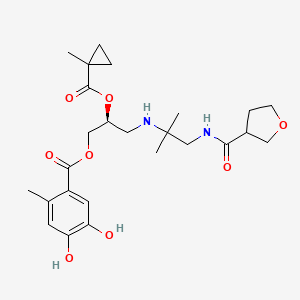
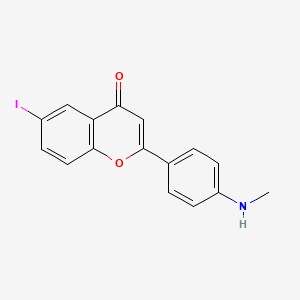
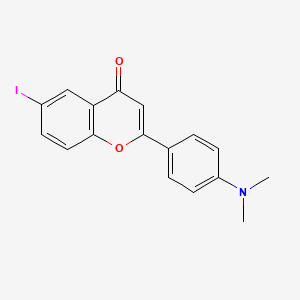

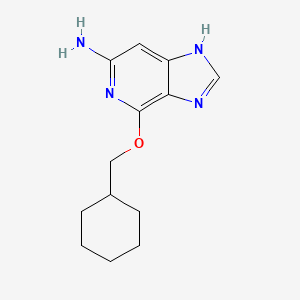
![(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine](/img/structure/B3064139.png)

